



Application Notes and Protocols for Calculating Cno Dihydrochloride Dosage in Mice

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Compound of Interest		
Compound Name:	Clozapine N-oxide dihydrochloride	
Cat. No.:	B2363190	Get Quote

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These application notes provide a comprehensive guide for the preparation and administration of Clozapine-N-oxide (CNO) dihydrochloride for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in mice. This document outlines detailed protocols for various administration routes, quantitative data for dosage calculations, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to DREADDs and CNO

DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic ligand, CNO.[1] The most commonly used DREADDs are hM3Dq for neuronal activation (Gq-coupled) and hM4Di for neuronal inhibition (Gi-coupled).[1][2][3] CNO dihydrochloride is the watersoluble salt of CNO, offering improved solubility and bioavailability compared to the freebase form.[4]

It is crucial to note that CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects.[5][6] Therefore, appropriate control experiments are essential to differentiate DREADD-mediated effects from potential off-target effects of clozapine.[5] Newer DREADD agonists, such as Compound 21, have been developed to address this issue.[2][5]





Data Presentation: CNO Dihydrochloride Administration Parameters in Mice

The following tables summarize typical dosage and administration parameters for CNO dihydrochloride in mice for different experimental needs.

Table 1: Intraperitoneal (IP) Injection

Parameter	Value	Reference
Typical Dose Range	0.1 - 5 mg/kg	[1][5]
Recommended Starting Dose	1 mg/kg	[5]
Stock Solution Conc.	2 mg/mL in 0.9% Saline	[5]
Injection Volume	100 μ L per 10 g of body weight (for 0.1 mg/mL final conc.)	[5]
Onset of Action	15 - 30 minutes	[5]
Storage of Stock Solution	Aliquoted and stored at -20°C for up to 1 year	[5]

Table 2: Oral Administration (Drinking Water)



Parameter	Value	Reference
Typical Concentration	0.25 mg/mL	[1][7]
Estimated Daily Dose	~5 mg/kg/day (assuming 30g mouse drinks 6mL/day)	[8][9]
Vehicle	Drinking water (can be sweetened with saccharin to improve palatability)	[8][9]
Preparation	Dissolve CNO in a small amount of DMSO then dilute in water. Prepare fresh daily and protect from light.	[8][9]
Dose-Response Threshold	> 0.1 mg/mL for c-Fos activation	[7]

Table 3: Ophthalmic Administration (Eye Drops)

Parameter	Value	Reference
Typical Dose	1.0 mg/kg	[7]
Stock Solution Conc.	5 mg/mL in 0.9% sterile saline	[7]
Administration Volume	1-3 μL drop per eye	[7]
Onset of Action	~90 minutes for c-Fos induction	[10]
Storage of Stock Solution	Refrigerated at 4°C	[7]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of CNO Dihydrochloride

This protocol is suitable for acute activation or inhibition of DREADD-expressing neurons.



Materials:

- CNO dihydrochloride powder
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes (e.g., 1 mL)
- Needles (e.g., 25-27 gauge)[11]
- Animal scale

Procedure:

- Stock Solution Preparation (2 mg/mL):
 - Weigh the required amount of CNO dihydrochloride powder.
 - Dissolve the powder in sterile 0.9% saline to a final concentration of 2 mg/mL.
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. This stock solution is stable for up to one year.[5]
- Working Solution Preparation (e.g., 0.1 mg/mL for a 1 mg/kg dose):
 - Immediately before injection, thaw an aliquot of the 2 mg/mL stock solution.
 - \circ Dilute the stock solution with sterile 0.9% saline to the desired final concentration. For a 1 mg/kg dose with an injection volume of 10 μ L/g, a 20-fold dilution to 0.1 mg/mL is required. [5]
- Dosage Calculation and Administration:



- Weigh the mouse to determine its exact body weight.
- Calculate the required injection volume. For a 25g mouse receiving a 1 mg/kg dose from a
 0.1 mg/mL solution, the injection volume would be 250 μL.
- Restrain the mouse appropriately. The two-person technique is recommended for safety and accuracy.[11]
- Inject the calculated volume of CNO solution intraperitoneally into the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[11]
- Return the mouse to its home cage and begin behavioral or physiological monitoring after the appropriate onset time (typically 15-30 minutes).[5]

Protocol 2: Oral Administration of CNO Dihydrochloride in Drinking Water

This protocol is suitable for chronic activation or inhibition of DREADD-expressing neurons.

Materials:

- CNO dihydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Drinking water
- Saccharin (optional)
- Light-protective water bottles
- Animal scale
- · Graduated cylinders or pipettes

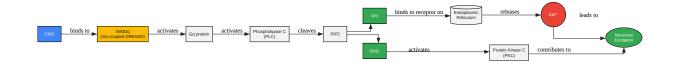
Procedure:

Solution Preparation (e.g., 0.25 mg/mL):



- Dissolve the CNO dihydrochloride powder in a small volume of DMSO.[8][9]
- Dilute the dissolved CNO in the desired volume of drinking water to achieve the final concentration. For example, to make 200 mL of a 0.25 mg/mL solution, you would need 50 mg of CNO.
- A small amount of saccharin (e.g., 5 mM) can be added to mask the taste of CNO.[8]
- Prepare the solution fresh daily to ensure stability.[8][9]
- Administration and Monitoring:
 - Provide the CNO-containing water in light-protective bottles.[8][9]
 - Measure the volume of water consumed by each mouse daily to monitor CNO intake.
 - Adjust the concentration of CNO in the drinking water as needed based on water consumption and the desired daily dose.

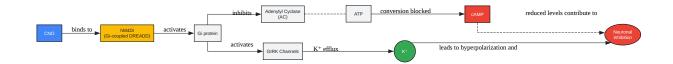
Mandatory Visualizations Signaling Pathways



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Caption: hM3Dq (Gq-coupled) DREADD signaling pathway leading to neuronal excitation.



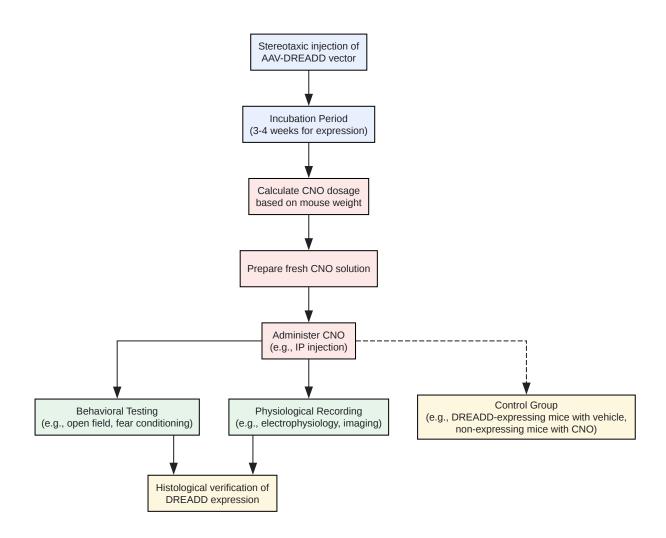


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Caption: hM4Di (Gi-coupled) DREADD signaling pathway leading to neuronal inhibition.

Experimental Workflow





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Caption: General experimental workflow for in vivo DREADD activation in mice using CNO.

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